6-Bromoquinoxaline-2,3(1H,4H)-dione

Overview

Description

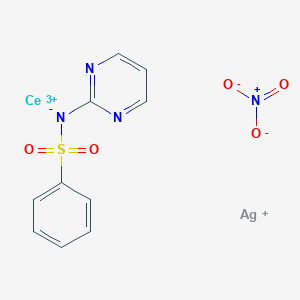

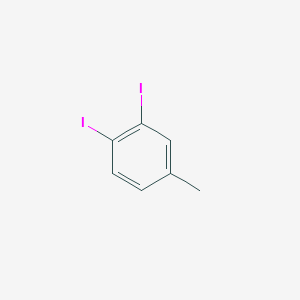

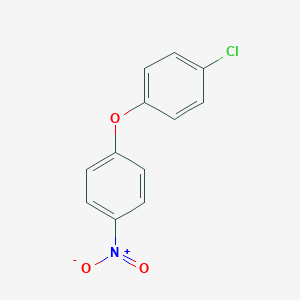

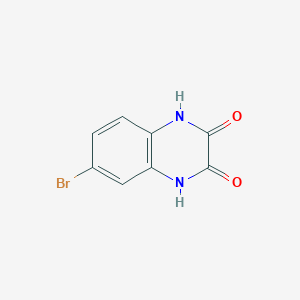

6-Bromoquinoxaline-2,3(1H,4H)-dione is a chemical compound with the molecular formula C8H5BrN2O2 . It has a molecular weight of 241.04 . The IUPAC name for this compound is 6-bromo-2,3-quinoxalinediol .

Molecular Structure Analysis

The molecular structure of 6-Bromoquinoxaline-2,3(1H,4H)-dione consists of a quinoxaline core, which is a type of heterocyclic compound . The compound has a bromine atom attached at the 6th position and two carbonyl groups at the 2nd and 3rd positions .Physical And Chemical Properties Analysis

6-Bromoquinoxaline-2,3(1H,4H)-dione is a solid at room temperature . It has a molecular weight of 241.04 g/mol . The compound has two hydrogen bond donor counts and two hydrogen bond acceptor counts . It has a topological polar surface area of 58.2 Ų .Scientific Research Applications

Synthesis of Quinoxaline Derivatives

Quinoxaline derivatives, including “6-Bromoquinoxaline-2,3(1H,4H)-dione”, can be efficiently synthesized using a simple procedure. This involves a reaction catalyzed by titanium silicate (TS-1) of 1,2-diamines and 1,2-diketones in methanol at room temperature . This method is scalable to a multigram scale and the catalyst is recyclable .

Biological Activities

Quinoxalines are a versatile class of nitrogen-containing heterocyclic compounds of pharmacological importance due to their interesting biological activities . These include antiviral, antibiotic, anti-inflammatory, antiprotozoal, antihelmintic, antimalarial, antitubercular, antidepressant, kinase inhibitors, anticancer and also active against AIDS .

Organic Semiconductors

Quinoxaline derivatives have been reported for their applications in the synthesis of organic semiconductors . These materials are used in a variety of electronic devices, including organic light-emitting diodes (OLEDs), solar cells, and transistors .

Dyes

Quinoxaline derivatives are also used in the synthesis of dyes . These dyes can be used in a variety of applications, including textiles, printing inks, and plastics .

Electroluminescent Materials

Quinoxaline derivatives are used in the creation of electroluminescent materials . These materials emit light when an electric current or field is applied .

Medicinal Use

The quinoxaline derivative of general formula (I), which could potentially include “6-Bromoquinoxaline-2,3(1H,4H)-dione”, has been mentioned in a patent for its use as a medicine .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Mechanism of Action

Target of Action

Quinoxaline derivatives, including 6-Bromoquinoxaline-2,3(1H,4H)-dione, are known to have a wide range of biological activities . They are valuable scaffolds in pharmaceuticals and bioactive natural products . .

Mode of Action

Quinoxaline derivatives are known for their interesting biological activities such as antiviral, antibiotic, anti-inflammatory, antiprotozoal, antihelmintic, antimalarial, antitubercular, antidepressant, kinase inhibitors, anticancer and also active against aids .

Biochemical Pathways

Quinoxaline derivatives are known to interact with a variety of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Given the broad spectrum of biological activities of quinoxaline derivatives, it can be inferred that they may have diverse effects at the molecular and cellular levels .

properties

IUPAC Name |

6-bromo-1,4-dihydroquinoxaline-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCEGUPPDVPWCCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407929 | |

| Record name | 6-Bromo-1,4-dihydroquinoxaline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromoquinoxaline-2,3(1H,4H)-dione | |

CAS RN |

1910-90-3 | |

| Record name | 6-Bromo-1,4-dihydroquinoxaline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.